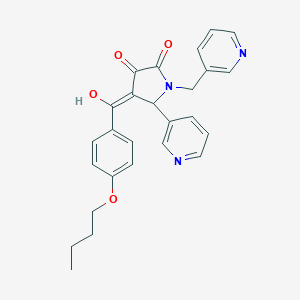
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several studies have suggested that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways. For instance, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits several biochemical and physiological effects that make it a promising therapeutic agent. In vitro studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Furthermore, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-oxidant effects, which make it a promising therapeutic agent for various diseases. However, the limitations of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions for research on 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one are possible. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its downstream signaling pathways. Secondly, the potential of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further in animal models and clinical trials. Thirdly, the development of novel analogs of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion
In conclusion, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant effects. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and AMPK pathways. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects that make it a promising therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by the reaction of the resulting pyridylmethylidenemalononitrile with 4-isobutoxybenzoyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions.
Applications De Recherche Scientifique
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Nom du produit |
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H25N3O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-17(2)16-33-21-9-7-19(8-10-21)24(30)22-23(20-6-4-12-28-14-20)29(26(32)25(22)31)15-18-5-3-11-27-13-18/h3-14,17,23,30H,15-16H2,1-2H3/b24-22- |
Clé InChI |
IVRBZZVWQYYYOV-GYHWCHFESA-N |
SMILES isomérique |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266006.png)
![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266028.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
![2-{4-[2-(3-Isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B266064.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266074.png)